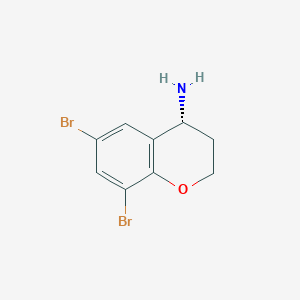

(R)-6,8-dibromochroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9Br2NO |

|---|---|

Molecular Weight |

306.98 g/mol |

IUPAC Name |

(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Br2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1 |

InChI Key |

APVVAAYLNZOHRU-MRVPVSSYSA-N |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2Br)Br |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for R 6,8 Dibromochroman 4 Amine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (R)-6,8-dibromochroman-4-amine reveals several key disconnections. The primary disconnection is at the C-N bond of the amine, leading back to the corresponding ketone, 6,8-dibromochroman-4-one. This transformation is typically achieved through reductive amination. youtube.comyoutube.com Further disconnection of the dibrominated chromanone intermediate involves the removal of the bromine atoms, pointing to chroman-4-one as a key precursor. The chroman-4-one itself can be disconnected through an intramolecular Michael addition of a corresponding 2'-hydroxyacetophenone (B8834) derivative. nih.gov Finally, the synthesis of the chiral amine can be approached by establishing the stereocenter at the C4 position of the chroman ring. This highlights the central challenge: the enantioselective synthesis of the chroman-4-amine (B2768764) core.

Enantioselective Synthesis of the Chroman-4-amine Core

Chiral Catalyst-Mediated Approaches (e.g., Organocatalysis, Transition Metal Catalysis)

Chiral catalysts, including both organocatalysts and transition metal complexes, have been extensively used for the asymmetric synthesis of chiral amines and their precursors. nih.govresearchgate.netnih.govmanchester.ac.uk

Organocatalysis: Organocatalysis offers a metal-free approach to asymmetric synthesis. uni-giessen.descienceopen.com Chiral phosphoric acids, thioureas, and proline derivatives have been employed to catalyze the enantioselective synthesis of various heterocyclic compounds. researchgate.net For the synthesis of chroman-4-amine derivatives, organocatalysts can be used in domino reactions to construct the chroman ring with high stereocontrol. nih.gov For instance, bifunctional amine-thiourea organocatalysts have been successfully used in the enantioselective synthesis of 2-amino-4H-chromene-3-carbonitriles. researchgate.net

Transition Metal Catalysis: Transition metal catalysis is a powerful tool for asymmetric synthesis. researchgate.netnih.govmanchester.ac.uk Rhodium, iridium, and palladium complexes with chiral ligands are commonly used for the asymmetric hydrogenation of prochiral enamines or imines to produce chiral amines. nih.govacs.org For example, a palladium-catalyzed asymmetric hydrogenation using a chiral phosphine (B1218219) ligand has been reported for the synthesis of enantioenriched cyclic amines with high enantioselectivity. nih.govacs.org The combination of enamine activation with transition metal catalysis has also emerged as a powerful strategy. nih.gov

| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Key Features |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Cyclization | Metal-free, mild reaction conditions |

| Organocatalyst | Bifunctional Amine-Thiourea | Domino Reaction | High enantioselectivity for chromene derivatives researchgate.net |

| Transition Metal | Rh-DIPAMP | Asymmetric Hydrogenation | High enantioselectivity for enamides |

| Transition Metal | Pd-C4-TunePhos | Asymmetric Hydrogenation | Effective for cyclic imines, yielding high ee nih.govacs.org |

| Transition Metal | Ir-based complexes | Asymmetric Hydrogenation | Used with chiral acids for N-aryl imines acs.org |

Biocatalytic Transformations (e.g., Reductive Aminases, ω-Transaminases)

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.comyork.ac.uknih.gov Enzymes such as reductive aminases and ω-transaminases are particularly effective for this purpose. mdpi.comnih.govillinois.eduresearchgate.netfrontiersin.orgnih.govd-nb.info

Reductive Aminases (RedAms): Reductive aminases catalyze the direct reductive amination of a ketone with an amine donor to produce a chiral amine. researchgate.netnih.govd-nb.info These enzymes have been engineered to accept a wide range of substrates, including cyclic ketones, and can exhibit high stereoselectivity. nih.govd-nb.info

ω-Transaminases (ω-TAs): ω-Transaminases catalyze the transfer of an amino group from an amino donor to a ketone acceptor, producing a chiral amine and a keto by-product. mdpi.commdpi.comnih.govillinois.edu Both (R)- and (S)-selective ω-transaminases are available, allowing for the synthesis of both enantiomers of a target amine with high optical purity. illinois.edu A significant challenge with ω-transaminases is the unfavorable reaction equilibrium, which can often be overcome by using specific amino donors or by removing the by-products. nih.govnih.gov

| Enzyme Class | Reaction Type | Key Features |

| Reductive Aminases (RedAms) | Reductive Amination | Direct conversion of ketones to chiral amines, high stereoselectivity researchgate.netnih.govd-nb.info |

| ω-Transaminases (ω-TAs) | Transamination | High enantioselectivity for both (R) and (S) amines, green methodology mdpi.comillinois.edu |

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary can be removed. Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in asymmetric synthesis. wikipedia.orgyoutube.com In the context of chroman-4-amine synthesis, a chiral auxiliary could be attached to the nitrogen atom of a precursor, directing a subsequent diastereoselective reduction of the corresponding imine or enamine.

Diastereoselective Approaches to Chroman-4-one Precursors

An alternative strategy involves the diastereoselective synthesis of a substituted chroman-4-one precursor, where the newly introduced stereocenter can be subsequently converted to the amine functionality. beilstein-journals.orgoup.comnih.gov For example, an intramolecular Michael-type cyclization can be used to construct 3-substituted 4-chromanones with high diastereoselectivity. nih.gov The substituent at the 3-position can then be manipulated to install the desired amine group at the 4-position.

Bromination Strategies for C6 and C8 Positions

Once the chiral chroman-4-amine core is established, the final step is the bromination at the C6 and C8 positions of the aromatic ring. This is typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial to ensure selective and efficient dibromination without affecting the chiral center or other functional groups.

A common method for the bromination of chroman-4-ones involves the use of pyridinium (B92312) tribromide (Py·Br3). nih.govacs.org This reagent is known to be effective for the bromination of activated aromatic rings. Another approach is the use of copper(II) bromide, which has been used for the bromination of chroman-4-one. researchgate.netresearchgate.net The reaction of 2'-hydroxyacetophenones with appropriate aldehydes in the presence of a base can lead to the formation of chroman-4-ones, and subsequent bromination can yield the desired 6,8-dibromo-substituted products. nih.gov

| Brominating Agent | Substrate | Key Features |

| Pyridinium tribromide (Py·Br3) | Chroman-4-one | Effective for bromination of activated aromatic rings nih.govacs.org |

| Copper(II) bromide | Chroman-4-one | Used for the synthesis of brominated chroman-4-ones researchgate.netresearchgate.net |

Regioselective Halogenation Methods

The introduction of bromine atoms at the C-6 and C-8 positions of the chroman framework is a critical step in the synthesis of the target compound. The electronic properties of the chroman-4-one precursor heavily influence the regiochemical outcome of electrophilic aromatic substitution. The carbonyl group at C-4 is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta positions (C-5 and C-7). However, the activating, ortho-, para-directing influence of the heterocyclic oxygen atom at position 1 plays a crucial role. This directing effect, combined with the deactivation by the carbonyl group, favors substitution at the C-6 and C-8 positions, which are para and ortho to the oxygen, respectively.

Research has shown that direct bromination of chroman-4-one can be effectively achieved to yield 6,8-dibromochroman-4-one chemicalbook.comchemicalbook.com. The synthesis of substituted chromone (B188151) and chroman-4-one derivatives has been explored, with findings indicating that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for certain biological activities nih.govacs.orgnih.gov.

A common method for the bromination of chroman-4-one involves the use of brominating agents such as pyridinium tribromide (Py·Br₃) or copper(II) bromide nih.govresearchgate.netresearchgate.net. For instance, the bromination of a 2-pentylchroman-4-one with Py·Br₃ has been reported to produce the corresponding 3-bromo derivative, indicating that the position of bromination can also be influenced by the reaction conditions and the substrate's existing substitution pattern nih.govacs.org. However, for the synthesis of 6,8-dibromochroman-4-one, the focus remains on the electrophilic substitution of the benzene (B151609) ring portion of the molecule.

Sequential Bromination and Amination Routes

A prevalent strategy for the synthesis of this compound involves a sequential route beginning with the synthesis of the corresponding ketone, 6,8-dibromochroman-4-one. This intermediate is a cornerstone for the subsequent introduction of the amine functionality.

The synthesis of 6,8-dibromochroman-4-one can be achieved through the cyclization of 3-(2,4-dibromophenoxy)propanoic acid chemicalbook.com. Once the dibrominated ketone is obtained, the introduction of the amine group at the C-4 position is typically accomplished through reductive amination or a multi-step sequence involving reduction of the ketone, introduction of an azide (B81097), and subsequent reduction to the amine lookchem.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com.

To achieve the desired (R)-stereochemistry at the C-4 position, an enantioselective method is required. One effective approach is the asymmetric reduction of the 6,8-dibromochroman-4-one to the corresponding (S)-chroman-4-ol. This can be accomplished using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst lookchem.com. The resulting (S)-alcohol then undergoes a nucleophilic substitution with an azide source (e.g., sodium azide or diphenylphosphoryl azide), proceeding with inversion of configuration to yield the (R)-azide. Finally, reduction of the azide group, commonly through catalytic hydrogenation, affords the target this compound lookchem.com. This sequence is advantageous as it allows for the purification of the chiral amine through the formation of diastereomeric salts with a chiral acid, such as (R)-mandelic acid or D-tartaric acid, ensuring high enantiomeric purity lookchem.com.

| Step | Reactant | Reagents | Product | Key Features |

| 1 | 6,8-dibromochroman-4-one | CBS catalyst, borane (B79455) source | (S)-6,8-dibromochroman-4-ol | Enantioselective reduction |

| 2 | (S)-6,8-dibromochroman-4-ol | Mesyl chloride, then Sodium azide | (R)-4-azido-6,8-dibromochroman | Sₙ2 inversion of stereochemistry |

| 3 | (R)-4-azido-6,8-dibromochroman | H₂, Pd/C or other reducing agents | This compound | Reduction of azide to amine |

Convergent and Divergent Synthetic Pathways to Substituted Chroman-4-amines

Both convergent and divergent strategies are employed in the synthesis of libraries of substituted chroman-4-amines for various applications.

A divergent synthesis approach would typically start from a common intermediate, such as 6,8-dibromochroman-4-one, which is then subjected to a variety of reaction conditions or reaction partners to generate a range of structurally related chroman-4-amine derivatives. For example, after the formation of this compound, the amine functionality could be further derivatized with different acyl chlorides, sulfonyl chlorides, or alkylating agents to create a library of N-substituted compounds. This approach is efficient for exploring the structure-activity relationships of a particular scaffold. The synthesis of a library of trehalosamine (B14700808) analogues through a divergent approach highlights the utility of this strategy researchgate.net.

A convergent synthesis , on the other hand, involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For the synthesis of substituted chroman-4-amines, a convergent approach might involve the synthesis of a substituted phenolic precursor and a separate fragment containing the chiral amine, which are then coupled. While less common for the specific target of this compound, convergent strategies are valuable for the synthesis of more complex chroman derivatives where building the molecule in a linear fashion would be inefficient.

Novel Synthetic Routes and Methodological Advancements

The field of heterocyclic chemistry is continuously evolving, with new synthetic methods being developed to improve efficiency, selectivity, and environmental compatibility. Recent advancements applicable to the synthesis of the chroman-4-amine core include:

Visible-Light Mediated Reactions: Photoredox catalysis has emerged as a powerful tool in organic synthesis. For the construction of chroman-4-ones, visible-light-mediated dual acylation of alkenes has been reported as a method for radical tandem cyclization organic-chemistry.org. Doubly decarboxylative, photoredox synthesis of substituted chroman-4-ones has also been described, offering a mild and efficient route to these key intermediates nih.govrsc.org.

Cascade Radical Cyclizations: Metal-free cascade radical cyclizations provide an efficient pathway to complex molecules from simple starting materials. The synthesis of amide-containing chroman-4-one scaffolds has been achieved through a decarboxylative radical cascade cyclization of 2-(allyloxy)arylaldehydes researchgate.net.

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for the formation of C-C and C-N bonds. Palladium-catalyzed aminocarbonylation of 3-iodochromone has been studied for the synthesis of chromone-3-carboxamides and 3-substituted chroman-2,4-diones, showcasing the potential for functionalizing the chromone core nih.govacs.org.

Chemical Reactivity and Derivatization Strategies of R 6,8 Dibromochroman 4 Amine

Reactivity of the Amine Functionality

The primary amine group at the C4 position of the chroman ring is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents.

As a primary amine, the nitrogen atom of (R)-6,8-dibromochroman-4-amine possesses a lone pair of electrons, making it a competent nucleophile. whiterose.ac.uk This nucleophilicity allows it to participate in alkylation and acylation reactions.

Alkylation: The amine can be alkylated via a nucleophilic aliphatic substitution reaction with alkyl halides. libretexts.org This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. rhhz.net Selective mono-alkylation can be achieved by carefully controlling reaction conditions, such as using a large excess of the primary amine or employing specific strategies like reductive amination or the use of amine hydrobromide salts. whiterose.ac.ukwikipedia.org

Acylation: N-acylation is a highly efficient and common transformation for primary amines. fishersci.it The reaction with acylating agents, such as acyl chlorides or anhydrides, readily forms a stable amide bond. masterorganicchemistry.comnih.gov This reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, is typically carried out in the presence of a base (like pyridine (B92270) or a tertiary amine) to scavenge the acidic byproduct (e.g., HCl). masterorganicchemistry.comnih.gov Unlike alkylation, acylation is generally not prone to over-reaction, as the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Class | Hypothetical Product Structure |

| N-Alkylation | Methyl iodide (CH₃I) | Secondary Amine | (R)-N-methyl-6,8-dibromochroman-4-amine |

| N-Acylation | Acetyl chloride (CH₃COCl) | Secondary Amide | (R)-N-(6,8-dibromochroman-4-yl)acetamide |

| N-Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide | (R)-N-(6,8-dibromochroman-4-yl)-4-methylbenzenesulfonamide |

Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.orgyoutube.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. youtube.com The formation of the imine is typically favored by removing water from the reaction mixture. masterorganicchemistry.com These imine derivatives can be valuable intermediates themselves or can be subsequently reduced (reductive amination) to form secondary amines. youtube.com

Amide Formation: Beyond the use of acyl halides, amides can be synthesized directly from carboxylic acids using coupling reagents. nih.gov This is a cornerstone of peptide synthesis and is widely used in medicinal chemistry. masterorganicchemistry.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive intermediate (an O-acylisourea), which is then readily attacked by the amine to form the amide bond under mild conditions. masterorganicchemistry.comnih.gov This method avoids the need to first prepare a more reactive acyl chloride. nih.gov

Transformations Involving the Bromine Substituents

The two bromine atoms on the benzene (B151609) ring are versatile handles for introducing molecular complexity, primarily through reactions characteristic of aryl halides.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at sp²-hybridized carbon centers. libretexts.orgnih.gov The bromine atoms at the C6 and C8 positions of the chroman serve as excellent electrophilic partners in these transformations. Depending on the reaction conditions and stoichiometry, either mono- or di-substitution can potentially be achieved.

Notable examples of applicable cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.org

Stille Coupling: Reaction with an organostannane reagent. libretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety. nih.gov

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new C-N bond, creating a more complex arylamine structure. libretexts.orgwikipedia.org

These reactions offer a modular approach to synthesize a wide array of derivatives by varying the coupling partner. wikipedia.orglibretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner Example | Catalyst/Ligand Example | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Aryl-substituted chroman |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted chroman |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | Amino-substituted chroman |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Vinyl-substituted chroman |

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group (like a halide) on an aromatic ring. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.govtcnj.edu However, the SNAr mechanism typically requires strong activation of the aromatic ring by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgtcnj.edu

The aromatic ring of this compound lacks such strong activating groups. The ether oxygen is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions at the C6 or C8 positions are expected to be highly unfavorable and would likely require extremely harsh conditions with very strong nucleophiles. nih.gov Cross-coupling reactions are a much more viable strategy for functionalizing these positions.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. fishersci.it Treating an aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or tert-butyllithium, can result in the exchange of a bromine atom for a lithium atom. fishersci.itlibretexts.org This generates a highly reactive aryllithium intermediate.

This transformation on this compound would create a potent nucleophilic carbon center on the aromatic ring, which could then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups. Key considerations for this reaction include:

Regioselectivity: The relative acidity of the ring protons and the electronic environment can influence which bromine atom is exchanged.

Reaction Conditions: These exchanges are typically performed at very low temperatures (e.g., -78 °C or -100 °C) to prevent side reactions.

Chemoselectivity: The primary amine contains an acidic proton that would be readily deprotonated by the alkyllithium reagent. Therefore, protection of the amine group (e.g., as a silyl (B83357) amine or another suitable protecting group) or the use of excess alkyllithium would likely be necessary to achieve the desired metal-halogen exchange on the aromatic ring.

Modifications of the Chroman Ring System

The inherent structure of the chroman ring in this compound allows for several advanced organic transformations. These include reactions that alter the size of the heterocyclic ring and those that probe the stereochemical integrity of the chiral center at C4.

Ring Expansion and Contraction Reactions

While specific studies on the ring expansion and contraction of this compound are not extensively documented, the reactivity of related systems allows for predictions of potential transformations. Ring expansion and contraction reactions are powerful methods for creating novel heterocyclic scaffolds from readily available starting materials. wikipedia.orgetsu.edu

Ring Expansion: Ring expansion reactions could potentially transform the six-membered dihydropyran ring of the chroman system into a seven-membered ring. One plausible approach is the Tiffeneau-Demjanov rearrangement. wikipedia.org This would involve the conversion of the C4 amine to a diazonio group, followed by treatment with nitrous acid. The subsequent loss of nitrogen gas could induce a 1,2-alkyl shift, leading to ring expansion and the formation of a ketone. Another potential route involves the cleavage of the C-N bond in bicyclic ammonium salt derivatives, which can be prompted by thermal decomposition or the action of strong bases. nuph.edu.uaresearchgate.net

Ring Contraction: Ring contraction reactions could convert the chroman skeleton into a five-membered ring system. The Wolff rearrangement is a classic method for achieving such a transformation. uchicago.eduntu.ac.uk This would require converting the C4 amine into a different functional group, such as a carboxylic acid, which could then be transformed into an α-diazoketone. Photochemical or thermal decomposition of the α-diazoketone would generate a ketene, which, upon intramolecular rearrangement, would lead to a five-membered ring. ntu.ac.uk

| Transformation | Potential Method | Key Intermediate | Expected Product Class |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Diazonium salt, Carbocation | Dibenzo[b,f]oxepine derivative |

| Ring Contraction | Wolff Rearrangement | α-diazoketone, Ketene | Dihydrobenzofuran derivative |

Stereochemical Inversion or Retention Studies at C4

The stereocenter at the C4 position is a key feature of this compound. Understanding the conditions that lead to either inversion or retention of this stereocenter is critical for its application in stereospecific synthesis.

Stereochemical Inversion: Nucleophilic substitution reactions at the C4 position, particularly those proceeding through an S(_N)2 mechanism, would be expected to occur with inversion of configuration. To facilitate this, the amine group would first need to be converted into a good leaving group, such as a tosylate or a triflate, after its conversion to an alcohol. The subsequent attack by a nucleophile would proceed from the face opposite to the leaving group, resulting in the corresponding (S)-configured product.

Stereochemical Retention/Racemization: Reactions that proceed through a planar carbocation intermediate at the C4 position would likely lead to racemization, yielding a mixture of both (R) and (S) enantiomers. Such conditions could arise from reactions attempting substitution under S(_N)1 conditions. The benzylic nature of the C4 position, stabilized by the adjacent aromatic ring, makes the formation of a carbocation intermediate plausible under strongly acidic or specific solvolytic conditions. Complete retention of configuration is less common but can be achieved using neighboring group participation, although this would require specific modifications to the molecule.

| Reaction Type | Plausible Mechanism | Stereochemical Outcome at C4 | Required Modification |

| Nucleophilic Substitution | S(_N)2 | Inversion | Conversion of amine to a good leaving group (e.g., via alcohol to tosylate) |

| Nucleophilic Substitution | S(_N)1 | Racemization (mixture of retention and inversion) | Conditions favoring carbocation formation (e.g., strong acid, ionizing solvent) |

Derivatization for Analytical and Research Purposes

The functional handles of this compound—the secondary amine and the aromatic bromine atoms—provide sites for derivatization. These modifications are essential for developing analytical methods and for creating molecular probes for research.

Formation of Diastereomeric Derivatives for Chiral Separation

The resolution of racemic chroman-4-amine (B2768764) is essential for obtaining enantiomerically pure samples. A common and effective method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. libretexts.orglibretexts.org Since enantiomers have identical physical properties, their direct separation is challenging; however, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

The primary amine of this compound can act as a base and react with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.org For example, reaction with (R,R)-(+)-tartaric acid would yield two diastereomers: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. These salts can then be separated based on differences in their solubility. After separation, the pure enantiomers of the amine can be recovered by treatment with a base.

| Chiral Resolving Agent | Type of Derivative | Separation Method | Recovery of Amine |

| (R,R)-(+)-Tartaric Acid | Diastereomeric Salt | Fractional Crystallization | Basification |

| (S)-(-)-Mandelic Acid | Diastereomeric Salt | Fractional Crystallization | Basification |

| (+)-Camphor-10-sulfonic acid | Diastereomeric Salt | Fractional Crystallization | Basification |

Introduction of Reporter Groups for Spectroscopic Analysis

For applications in bioassays or for sensitive quantification, it is often necessary to attach a reporter group to the molecule. The amine functionality of this compound is an ideal site for the introduction of fluorescent or chromophoric tags.

A widely used strategy for derivatizing amines is the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a reagent that reacts with amines to form stable, highly fluorescent urea (B33335) derivatives. nih.gov The reaction of this compound with AQC would yield a derivative that can be easily detected and quantified at very low concentrations using fluorescence spectroscopy. This is particularly useful for high-performance liquid chromatography (HPLC) analysis, where the fluorescent tag allows for sensitive detection. nih.gov

| Reporter Group Precursor | Functional Group Targeted | Resulting Linkage | Analytical Application |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amine | Urea | HPLC with Fluorescence Detection |

| Fluorescein isothiocyanate (FITC) | Primary Amine | Thiourea | Fluorescence Microscopy, Flow Cytometry |

| Dansyl Chloride | Primary Amine | Sulfonamide | Fluorescence Spectroscopy, Chromatography |

Spectroscopic and Chromatographic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable tools for probing the molecular architecture of (R)-6,8-dibromochroman-4-amine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity, functional groups, and, crucially, its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). udel.edu

In the ¹H NMR spectrum of a chroman-4-amine (B2768764) derivative, distinct signals corresponding to the aromatic, benzylic, and aliphatic protons are expected. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, the aromatic protons will appear in the downfield region (typically δ 7.0-8.0), while the protons of the chroman ring will be found in the upfield region. The coupling patterns (e.g., doublets, triplets, multiplets) arise from the spin-spin interactions between neighboring protons and provide valuable information about the connectivity of the atoms.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. bhu.ac.in The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative atoms like bromine and nitrogen appearing at higher chemical shifts. libretexts.orgwisc.edu The general ranges for different types of carbon atoms are well-established and aid in the assignment of the observed signals. bhu.ac.inlibretexts.org

Table 1: Representative NMR Data for Chroman Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 7.0 - 8.0 | Aromatic protons |

| ¹H | 4.0 - 4.5 | Proton at C4 (adjacent to nitrogen) |

| ¹H | 1.8 - 2.5 | Protons at C3 |

| ¹³C | 110 - 150 | Aromatic carbons |

| ¹³C | 40 - 60 | Carbon at C4 (adjacent to nitrogen) |

| ¹³C | 20 - 40 | Carbon at C3 |

Note: The exact chemical shifts for this compound would require experimental data for the specific compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₉H₉Br₂NO), HRMS would confirm this specific elemental composition, distinguishing it from other compounds with the same nominal mass. Common fragmentation patterns for amines in mass spectrometry often involve the loss of small molecules or radicals, providing further structural information. miamioh.edu

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₉H₉⁷⁹Br₂NO + H]⁺ | 307.9129 |

| [C₉H₉⁷⁹Br⁸¹BrNO + H]⁺ | 309.9109 |

| [C₉H₉⁸¹Br₂NO + H]⁺ | 311.9088 |

Note: These are calculated values. Experimental values would be compared to these for confirmation.

While NMR and MS can elucidate the connectivity of a molecule, they generally cannot determine its absolute stereochemistry without the use of chiral derivatizing agents. X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers.

To perform X-ray crystallography, a single crystal of a salt of this compound with a chiral acid of known absolute configuration (e.g., (R)-mandelic acid or (S)-camphorsulfonic acid) is grown. The diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate a detailed electron density map of the molecule. This map reveals the precise positions of all atoms, allowing for the unequivocal assignment of the (R) configuration at the C4 position of the chroman ring. This technique provides definitive proof of the stereochemistry of the molecule.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are particularly useful for determining the absolute configuration of chiral compounds in solution.

The CD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to the electronic transitions of its chromophores (e.g., the aromatic ring). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. By comparing the experimental CD spectrum to that of related compounds with known absolute configurations or to theoretical calculations, the (R) configuration can be confirmed. This method is a powerful, non-destructive tool for stereochemical assignment.

Chromatographic Resolution and Purity Assessment

Chromatographic techniques are essential for separating enantiomers and assessing the enantiomeric purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture.

For the analysis of this compound, a suitable chiral column, such as one based on derivatized cellulose (B213188) or amylose, would be selected. The racemic mixture is injected onto the column, and the two enantiomers, (R)- and (S)-6,8-dibromochroman-4-amine, will travel through the column at different rates due to their diastereomeric interactions with the CSP. This results in their separation into two distinct peaks in the chromatogram.

The enantiomeric excess is calculated from the relative areas of the two peaks. For a sample of pure this compound, only one peak corresponding to the (R)-enantiomer should be observed, confirming its high enantiomeric purity. The retention times of the enantiomers provide a reliable method for their identification and quantification.

Gas Chromatography (GC) with Chiral Stationary Phases or Derivatization

Gas chromatography is a fundamental technique for separating and analyzing volatile compounds. However, the direct analysis of primary amines like 6,8-dibromochroman-4-amine (B12936207) can be challenging due to their polarity, which can lead to poor peak shape and column interactions. iu.edu To overcome these issues, two primary strategies are employed: direct analysis using a chiral stationary phase or derivatization of the amine group prior to analysis. iu.edunih.gov

Direct Enantioselective GC

Direct separation of enantiomers can be achieved using a capillary column coated with a chiral stationary phase (CSP). For chiral amines, substituted cyclodextrin-based CSPs are particularly common. wiley.comhplc.sk These phases, such as those incorporating heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. wiley.com The selection of the appropriate CSP and the optimization of GC conditions, such as temperature, are critical for achieving baseline resolution of the enantiomers.

Table 1: Illustrative GC Parameters for Direct Chiral Separation of 6,8-dibromochroman-4-amine Enantiomers

| Parameter | Value |

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (30% in OV-1701) |

| Column Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Injection Mode | Split (100:1) |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C, hold for 1 min, then ramp to 220 °C at 2 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hypothetical tR ((S)-enantiomer) | 32.5 min |

| Hypothetical tR ((R)-enantiomer) | 33.8 min |

GC Analysis via Derivatization

An alternative and often necessary approach is derivatization, which involves chemically modifying the analyte to improve its chromatographic properties. sigmaaldrich.com For primary amines, derivatization serves to reduce polarity, increase volatility, and enhance thermal stability. nih.gov Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common method. This reaction converts the primary amine into a less polar and more stable trifluoroacetamide (B147638) derivative, which exhibits better peak shape and is more amenable to GC analysis. iu.edu

If a chiral derivatizing agent is used, two diastereomers are formed from the racemic amine. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. researchgate.net However, if an achiral derivatizing agent like TFAA is used, the resulting derivatives remain enantiomers and still require a chiral stationary phase for separation. nih.gov

Table 2: Typical GC-MS Conditions for Analysis of Derivatized 6,8-dibromochroman-4-amine

| Parameter | Value |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | Standard non-polar (e.g., DB-5ms) or chiral column |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-550 m/z |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry. selvita.com It combines the high efficiency and speed of gas chromatography with the versatility of high-performance liquid chromatography (HPLC). researchgate.net The technique primarily uses supercritical carbon dioxide as the main mobile phase, which is non-toxic, non-flammable, and environmentally friendly, aligning with the principles of green chemistry. selvita.comnih.gov

The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for high flow rates without sacrificing resolution, leading to significantly faster analysis times and quicker column equilibration compared to HPLC. nih.govresearchgate.net For enantioselective separations, SFC is almost always paired with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used and have demonstrated broad applicability for the separation of a vast range of chiral compounds, including amines. nih.govchromatographyonline.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the enantiomers and the chiral selector on the stationary phase.

In a typical SFC method for separating the enantiomers of 6,8-dibromochroman-4-amine, a mobile phase consisting of supercritical CO2 and an organic modifier (e.g., methanol (B129727) or ethanol) is used to elute the compound from a polysaccharide-based chiral column. The addition of a small amount of an amine additive to the modifier is often employed to improve the peak shape of basic compounds. fagg.be

Table 3: Example SFC Method for Enantiomeric Separation of 6,8-dibromochroman-4-amine

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: Supercritical CO2B: Methanol with 0.1% Diethylamine |

| Gradient | Isocratic, 85% A / 15% B |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Hypothetical tR ((S)-enantiomer) | 3.2 min |

| Hypothetical tR ((R)-enantiomer) | 4.1 min |

| Hypothetical Resolution (Rs) | > 2.0 |

SFC is not only an analytical tool but is also scalable for preparative chromatography, allowing for the isolation of large quantities of a single, pure enantiomer, which is critical for further pharmacological studies. selvita.com The combination of high throughput, efficiency, and green credentials makes SFC a leading technology for chiral separations in modern academic and industrial research. researchgate.netresearchgate.net

Mechanistic Investigations and Structure Activity Relationship Sar Studies in Pre Clinical Research Contexts

Influence of Stereochemistry on Biological Recognition and Activity

The specific (R)-stereochemistry at the C4 position of the chroman ring is a critical determinant of a molecule's three-dimensional structure and, consequently, its interaction with chiral biological macromolecules. However, without any comparative data for its (S)-enantiomer or the racemic mixture, the specific influence of this stereochemistry on the biological recognition and activity of 6,8-dibromochroman-4-amine (B12936207) remains entirely speculative.

Role of Bromine Substituents in Molecular Recognition and Reactivity

In the landscape of pre-clinical research, the strategic placement of halogen atoms, particularly bromine, on the chroman scaffold of "(R)-6,8-dibromochroman-4-amine" and its analogs is a critical aspect of medicinal chemistry. The bromine substituents at the C-6 and C-8 positions of the chroman ring are not merely passive additions; they actively influence the compound's physicochemical properties and its interactions with biological targets. These electron-withdrawing groups can significantly modulate the electronic environment of the aromatic ring, which in turn affects molecular recognition and reactivity.

Research into related substituted chroman-4-one derivatives has provided valuable insights into the role of such halogenation. Studies have shown that the presence of larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold is favorable for certain biological activities. nih.govnih.gov For instance, in a series of compounds developed as sirtuin 2 (SIRT2) inhibitors, the dibrominated analog, 6,8-dibromo-2-pentylchroman-4-one, emerged as the most potent inhibitor with an IC₅₀ of 1.5 μM. nih.govnih.gov This suggests that the bromine atoms contribute significantly to the binding affinity, possibly through the formation of halogen bonds or by enhancing other non-covalent interactions within the target's binding site.

The table below summarizes the inhibitory activity of selected 6,8-disubstituted chroman-4-one analogs, highlighting the impact of the bromine substituents.

| Compound | Substituent at C-6 | Substituent at C-8 | SIRT2 Inhibition IC₅₀ (μM) |

| 1 | H | H | >100 |

| 2 | Br | Cl | 4.5 |

| 3 | Br | Br | 1.5 |

| 4 | I | I | 2.0 |

| 5 | NO₂ | NO₂ | 3.2 |

For "this compound," the bromine atoms likely play a multifaceted role. They can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes. Furthermore, the electron-withdrawing nature of bromine can influence the pKa of the amine group at the C-4 position, which is crucial for forming ionic interactions or hydrogen bonds with target proteins. The precise stereochemistry of the (R)-enantiomer, combined with the positioning of the bulky bromine atoms, dictates the three-dimensional shape of the molecule and its ability to fit into a specific binding pocket, thereby influencing its selectivity and potency.

Scaffold Hopping and Lead Optimization within the Chroman-4-amine (B2768764) Series (Pre-clinical Focus)

Scaffold hopping is a widely employed strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the core molecular framework while retaining key pharmacophoric features. researchgate.net Within the broader class of chroman derivatives, this approach has been instrumental in the discovery of new lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. researchgate.net

In the pre-clinical development of chroman-4-amine analogs, scaffold hopping can be envisioned as a means to explore new chemical space and overcome potential liabilities associated with the chroman core, such as metabolic instability or off-target effects. The chroman ring itself is considered a "privileged scaffold" due to its prevalence in natural products and its proven utility in medicinal chemistry. nih.gov

Lead optimization efforts within the chroman-4-amine series often focus on modifications at several key positions. The amine group at C-4 is a primary site for modification, allowing for the introduction of various substituents to probe interactions with the target protein and to modulate physicochemical properties. Additionally, the aromatic portion of the chroman ring provides ample opportunity for substitution, as exemplified by "this compound."

The table below illustrates a hypothetical lead optimization study starting from a simple chroman-4-amine, demonstrating how systematic modifications can lead to compounds with improved activity.

| Compound | R¹ | R² | R³ | Biological Activity (IC₅₀, μM) |

| Lead Compound A | H | H | H | 50 |

| Analog A-1 | CH₃ | H | H | 25 |

| Analog A-2 | H | Cl | H | 15 |

| Analog A-3 | H | Br | Br | 5 |

| Analog A-4 | H | OCH₃ | OCH₃ | 30 |

This hypothetical data reflects the common observation that halogenation, particularly di-bromination, can significantly enhance potency. Further optimization might involve exploring a variety of substituents at the C-2 position or altering the nature of the amine at C-4. The goal of such lead optimization campaigns is to achieve a balance of potency, selectivity, and drug-like properties, ultimately leading to a pre-clinical candidate. The chroman-4-amine scaffold has shown promise in the context of neurodegenerative diseases, and ongoing research continues to explore its potential through these iterative design and optimization cycles. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

No published studies were found that detail quantum mechanical calculations, such as Density Functional Theory (DFT), for (R)-6,8-dibromochroman-4-amine.

Energy Minimization and Conformational Analysis

There are no available data or research articles on the energy minimization or the conformational landscape of this compound. Such studies would typically involve computational methods to identify the most stable three-dimensional structures of the molecule, which is crucial for understanding its interaction with biological targets.

Transition State Modeling for Reaction Mechanisms

Information regarding the modeling of transition states for any reaction involving this compound is not present in the available literature. These calculations are essential for elucidating reaction pathways and understanding kinetic and thermodynamic properties.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no specific molecular docking or dynamics simulation studies published for this compound. While studies on other chroman derivatives exist, the specific interactions and binding modes for this compound are undocumented. psgcas.ac.inresearchgate.netnih.govepa.gov

Binding Mode Predictions and Affinity Scoring

Without molecular docking studies, there are no predictions for the binding mode or calculated affinity scores of this compound with any biological target.

Induced Fit and Conformational Changes

The investigation of induced fit models and the conformational changes in both the ligand and a potential target upon binding requires specific simulation data, which is not available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that include this compound have been published. QSAR studies require a dataset of multiple compounds with measured biological activity to derive a predictive model, and no such study incorporating this specific compound was found. nih.govresearchgate.net

Chiroptical Property Prediction and Stereochemical Assignment of this compound

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For novel chiral compounds like this compound, where crystallographic methods may not be readily applicable, chiroptical spectroscopy, in conjunction with quantum chemical calculations, provides a powerful alternative for unambiguous stereochemical assignment. This section delves into the theoretical framework and computational methodologies that would be employed to predict the chiroptical properties of this compound and, consequently, to confirm its absolute configuration.

The primary chiroptical techniques utilized for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Both methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. The ECD spectrum of a chiral molecule is a unique fingerprint of its stereochemistry. For chromane (B1220400) derivatives, a correlation between the helicity of the dihydropyran ring and the sign of the Cotton effect in the ¹L(b) band has been established. nih.gov Specifically, a P-helicity (clockwise twist) of the heterocyclic ring generally results in a negative Cotton effect, while an M-helicity (counter-clockwise twist) leads to a positive Cotton effect. nih.gov

The introduction of substituents on the fused benzene (B151609) ring can influence this helicity rule. nih.gov In the case of this compound, the two bromine atoms at positions 6 and 8 are expected to significantly impact the electronic properties of the aromatic chromophore. These heavy atoms can perturb the electronic transitions through both inductive and resonance effects, as well as through spin-orbit coupling, potentially leading to a more complex ECD spectrum compared to unsubstituted chromanes.

The computational prediction of the ECD spectrum is an indispensable tool for interpreting the experimental data. This process typically involves the following steps:

Conformational Search: The first step is to identify all low-energy conformers of the molecule using molecular mechanics or semi-empirical methods. The flexible dihydropyran ring and the amino group can adopt several conformations that need to be considered.

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization at a higher level of theory, typically using Density Functional Theory (DFT). The relative energies of the optimized conformers are calculated to determine their population at a given temperature according to the Boltzmann distribution.

TD-DFT Calculations: Time-Dependent Density Functional Theory (TD-DFT) is then employed to calculate the excitation energies and rotational strengths for each conformer.

Spectrum Simulation: The final theoretical ECD spectrum is obtained by summing the contributions of each conformer, weighted by their Boltzmann population. This simulated spectrum can then be compared with the experimental ECD spectrum to assign the absolute configuration.

The following table illustrates the type of data that would be generated from TD-DFT calculations for the major conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Excitation Wavelength (nm) | Rotational Strength (R) (10⁻⁴⁰ cgs) |

| Conf-1 | 0.00 | 65.2 | 295 | +15.8 |

| 260 | -25.3 | |||

| 230 | +5.2 | |||

| Conf-2 | 0.55 | 25.1 | 298 | +12.1 |

| 262 | -20.7 | |||

| 235 | +8.9 | |||

| Conf-3 | 1.20 | 9.7 | 290 | +18.5 |

| 258 | -30.1 | |||

| 228 | -2.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. VCD is particularly powerful for determining the absolute configuration of molecules that are conformationally flexible and lack strong UV-Vis chromophores. rsc.org Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal, providing a rich source of stereochemical information.

The application of VCD to the stereochemical assignment of this compound would follow a similar computational protocol as for ECD:

Conformational Analysis: A thorough search for all relevant conformers is performed.

DFT Calculations: The geometry of each conformer is optimized, and their vibrational frequencies and VCD intensities are calculated using DFT.

Spectral Simulation: The individual VCD spectra are weighted by the Boltzmann population of each conformer and summed to generate the final theoretical spectrum.

A key advantage of VCD is its sensitivity to the stereochemistry of the entire molecule, not just the regions near a chromophore. The vibrations involving the chiral center at C4 and the adjacent amino group are expected to produce characteristic VCD signals.

The table below provides a hypothetical representation of the calculated VCD data for a specific vibrational mode in the major conformers of this compound.

| Conformer | Vibrational Mode | Frequency (cm⁻¹) | Dipole Strength (D) (10⁻⁴⁰ cgs) | Rotational Strength (R) (10⁻⁴⁴ cgs) |

| Conf-1 | N-H bend | 1620 | 5.8 | +10.2 |

| C-N stretch | 1150 | 3.1 | -5.7 | |

| Conf-2 | N-H bend | 1618 | 6.1 | +8.5 |

| C-N stretch | 1155 | 2.9 | -4.9 | |

| Conf-3 | N-H bend | 1622 | 5.5 | +12.1 |

| C-N stretch | 1148 | 3.3 | -6.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.

By comparing the theoretically predicted ECD and VCD spectra with the experimentally measured spectra, the absolute configuration of this compound can be confidently assigned. The consistency between the results from both chiroptical methods would provide a high level of certainty in the stereochemical assignment.

Applications As a Chemical Probe and Synthetic Building Block in Academic Research

Utility in the Synthesis of Complex Natural Products and Analogues

There is no available scientific literature that describes the use of (R)-6,8-dibromochroman-4-amine as a synthetic building block in the total synthesis of complex natural products or their analogues. While the chroman-4-amine (B2768764) scaffold is a recognized pharmacophore present in some natural products and their derivatives, the specific contribution of the (R)-6,8-dibromo substituted variant has not been documented in any published total synthesis campaigns. The strategic placement of the bromine atoms could theoretically serve as handles for cross-coupling reactions to build molecular complexity, a common strategy in natural product synthesis. However, no studies have been published that demonstrate this utility for this particular compound.

Development of Chemical Probes for Biological Systems

The development and application of this compound as a chemical probe for investigating biological systems have not been reported in the scientific literature. Chemical probes are powerful tools for elucidating the function of proteins and other biological targets. The dibromo substitution on the chroman ring could potentially influence its binding affinity and selectivity for specific biological targets. Furthermore, these halogen atoms could be exploited for the attachment of reporter tags, such as fluorophores or biotin, a common practice in the design of chemical probes. Nevertheless, no research has been published detailing the synthesis of such probes derived from this compound or their use in target identification and validation studies.

Contribution to New Methodologies in Stereoselective Synthesis

A review of the literature indicates that this compound has not been featured in the development of new methodologies in stereoselective synthesis. Chiral amines are frequently employed as catalysts or chiral auxiliaries in asymmetric reactions. The rigid, stereodefined structure of this compound could potentially make it a candidate for such applications. However, there are no published reports of its use to induce stereoselectivity in any chemical transformation. The field of stereoselective synthesis is rich with examples of chiral scaffolds, but the contributions of this specific compound remain unexplored.

Exploration of New Pharmacological Spaces (Pre-clinical, Mechanistic)

There is no publicly available data from pre-clinical or mechanistic studies involving this compound. The chroman-4-amine core is known to be a "privileged structure" in medicinal chemistry, with various derivatives showing a wide range of biological activities. The introduction of two bromine atoms at the 6 and 8 positions would significantly alter the electronic and lipophilic properties of the molecule, potentially leading to novel pharmacological profiles. Halogenation is a common strategy in drug design to modulate metabolic stability, binding affinity, and membrane permeability. However, without any published pharmacological data, the potential therapeutic applications of this compound remain entirely speculative.

Integration into Diverse Compound Libraries for Academic Screening

While this compound is commercially available and could theoretically be included in compound libraries for high-throughput screening, there is no specific mention of its inclusion in any publicly documented academic or industrial screening collections. Compound libraries are essential tools in the early stages of drug discovery for identifying hit compounds against a variety of biological targets. The unique substitution pattern of this compound would make it a valuable addition to a diversity-oriented library. However, any screening campaigns that may have included this compound have not been disclosed in the public domain.

Future Directions and Emerging Research Avenues for R 6,8 Dibromochroman 4 Amine

Advancements in Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure chiral amines remains a cornerstone of modern organic chemistry. nih.gov While classical resolution methods are still in use, the development of catalytic asymmetric methods offers a more efficient and sustainable approach. acs.orgnih.gov For a molecule like (R)-6,8-dibromochroman-4-amine, future research will likely focus on refining and discovering new asymmetric strategies that offer high yields, exceptional enantioselectivity, and operational simplicity.

Key emerging strategies include:

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH): This is one of the most powerful strategies for producing optically active amines. nih.govacs.org Future work could involve the development of novel chiral phosphorus ligands or more economical first-row transition metal catalysts (e.g., Fe, Co, Ni) to replace precious metals like Rhodium, Iridium, and Ruthenium. acs.orgnih.gov The asymmetric hydrogenation of corresponding enamines or imines derived from 6,8-dibromochroman-4-one would be a direct route to the target compound.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based systems. Binaphthyl-modified organocatalysts, for instance, have been used for the one-pot enantioselective synthesis of 2-amino-4H-chromenes. researchgate.net Research into new chiral Brønsted acids or amine catalysts could lead to more direct and scalable syntheses of the this compound core.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. wiley.com ω-Transaminases (ω-TA) are particularly promising for the asymmetric synthesis of chiral amines from ketones. wiley.com A future approach could involve the biocatalytic reductive amination of 6,8-dibromochroman-4-one using an engineered (R)-selective ω-TA, providing a green and highly efficient pathway to the desired enantiomer.

| Synthetic Strategy | Key Features & Future Avenues | Potential Precursor | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation (AH) | Development of new chiral ligands (e.g., P-stereogenic phosphines) and use of earth-abundant metal catalysts (Fe, Co, Ni). | 6,8-dibromochroman-4-one derived imine or enamine | acs.orgnih.gov |

| Organocatalysis | Design of novel chiral Brønsted acids or bifunctional amine-thiourea catalysts for cascade reactions. | 2'-Hydroxychalcones or related Michael acceptors | researchgate.net |

| Biocatalysis (ω-Transaminase) | Enzyme engineering for enhanced substrate scope and stability; one-pot cascade reactions. | 6,8-dibromochroman-4-one | wiley.com |

Multicomponent Reactions Incorporating the Chroman-4-amine (B2768764) Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.org They allow for the rapid generation of molecular diversity, a key aspect of drug discovery. Future research will likely explore the incorporation of the chroman-4-amine scaffold into novel MCRs.

Promising research directions include:

Isocyanide-Based MCRs: Reactions like the Ugi and Passerini reactions are powerful tools for creating peptidomimetic structures. organic-chemistry.org this compound could serve as the amine component in an Ugi four-component reaction (4CR), reacting with an aldehyde, a carboxylic acid, and an isocyanide. This would generate a library of complex, stereochemically defined molecules with potential biological activity.

Chromene-Forming MCRs: Several MCRs are known to produce the 2-amino-4H-chromene core. ajgreenchem.comnih.gov A typical three-component reaction involves an aldehyde, malononitrile, and a phenol (B47542) derivative (like α- or β-naphthol). ajgreenchem.comresearchgate.net Adapting these methods to use pre-functionalized building blocks could provide rapid access to a wide range of substituted chroman-4-amine analogues for structure-activity relationship (SAR) studies. For example, a three-component condensation of an appropriate salicylaldehyde, malononitrile, and another active methylene (B1212753) compound could be explored. nih.gov

| Reaction Type | Components | Potential Product Scaffold | Reference |

|---|---|---|---|

| Ugi Four-Component Reaction (4CR) | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivatives of the chroman | organic-chemistry.org |

| Three-Component Chromene Synthesis | Salicylaldehyde, Malononitrile, Active Methylene Compound (e.g., Dimedone) | 2-Amino-3-cyano-4H-chromene derivatives | ajgreenchem.comnih.gov |

| Kabachnik-Fields Reaction | This compound, Aldehyde, Dialkyl Phosphite | α-Aminophosphonates of the chroman scaffold | nih.gov |

Photoinduced and Electro-organic Reactions

Visible-light photoredox catalysis and electro-organic synthesis are rapidly growing fields in organic chemistry, offering mild and sustainable alternatives to traditional methods. nih.govsci-hub.se These techniques excel at generating radical intermediates, enabling unique chemical transformations.

Future research could leverage these approaches for the synthesis and functionalization of this compound:

Photoredox-Catalyzed Cyclizations: Radical cascade cyclizations are powerful methods for constructing cyclic systems. researchgate.net For instance, the synthesis of chroman-4-ones has been achieved via visible-light-induced radical cyclization of 2-(allyloxy)arylaldehydes. researchgate.net Similar strategies could be envisioned where a suitably functionalized precursor undergoes a photoredox-mediated cyclization to form the chroman ring, with the amine functionality installed subsequently or carried through the reaction.

Decarboxylative Couplings: Photo-initiated methods can generate alkyl radicals from abundant carboxylic acids or their derivatives. nih.govrsc.org A Giese reaction, involving the addition of a free radical to an electron-deficient olefin, could be used to install substituents onto the chroman core under photoredox conditions. nih.gov This would be a powerful tool for late-stage functionalization.

Electro-organic Synthesis: Electrochemical methods can be used for both oxidative and reductive transformations. sci-hub.se Anodic oxidation can generate radical cations, while cathodic reduction can initiate dehalogenation or the reduction of functional groups. sci-hub.se These methods could be explored for novel cyclization strategies or for selectively modifying the bromine atoms on the aromatic ring of this compound, offering pathways to new analogues that are inaccessible by other means.

| Methodology | Reaction Principle | Potential Application | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Generation of radical intermediates under mild conditions using a photocatalyst (e.g., Ru or Ir complexes, or organic dyes). | Cascade radical cyclization to form the chroman ring; C-H functionalization. | nih.govresearchgate.net |

| Doubly Decarboxylative Giese Reaction | Coupling of a radical generated from an N-(acyloxy)phthalimide with an olefin activated by a carboxylic acid group. | Alkylation at the C2 or C4 position of a chromene precursor. | nih.govrsc.org |

| Electro-organic Synthesis | Using an electric potential to drive redox reactions, avoiding chemical reagents. | Anodic cyclization or cathodic dehalogenation to create novel analogues. | sci-hub.se |

Development of Novel Analytical Techniques for Chiral Brominated Amines

The reliable analysis and separation of enantiomers are critical for the development of chiral drugs. For a compound like this compound, which contains both a chiral center and heavy halogen atoms, developing robust analytical methods is a key research avenue.

Future advancements are expected in:

Chiral Stationary Phases (CSPs) for HPLC: While polysaccharide-based CSPs are widely used, there is a continuous need for new phases with improved separation capabilities for specific classes of compounds. The development of CSPs based on crown ethers has shown promise for the general separation of racemic secondary amines. nih.gov Future work could focus on designing CSPs specifically tailored for halogenated aromatic amines, potentially improving resolution and reducing analysis time.

Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a green alternative to HPLC, offering faster separations and reduced solvent consumption. Developing and optimizing chiral SFC methods for separating this compound from its (S)-enantiomer would be a significant step towards environmentally friendly process development and quality control.

Derivatization Strategies: In cases where direct separation is difficult, derivatization with a chiral agent can produce diastereomers that are more easily separated. rsc.org Research into novel, highly reactive chiral derivatizing agents that can be used under mild conditions would be beneficial, especially for high-throughput screening of enantiomeric excess.

| Technique | Principle | Future Development Focus | Reference |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | New CSPs (e.g., crown ether-based) optimized for halogenated amines; improved peak resolution. | nih.gov |

| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO2) as the mobile phase. | Method development for faster, greener analysis and preparative separation. | researchgate.net |

| Vibrational Circular Dichroism (VCD) | Measurement of differential absorption of left and right circularly polarized infrared light. | Application in combination with quantum chemical calculations for unambiguous determination of absolute configuration. | nih.gov |

Deepening Mechanistic Understanding of Biological Interactions in Model Systems

While the synthesis of this compound is a primary focus, understanding its biological activity at a molecular level is crucial for its development as a therapeutic agent. Future research must employ various model systems to elucidate its mechanism of action, identify its molecular targets, and understand its metabolic fate.

Key areas for investigation include:

Target Identification and Validation: Chromone (B188151) and chroman-4-one scaffolds have been identified as inhibitors of enzymes like Sirtuin 2 (SIRT2) and bromodomain-containing protein 4 (BRD4). nih.govnih.govacs.org A crucial future step is to screen this compound against a panel of such epigenetic targets and other relevant enzymes (e.g., monoamine oxidases). researchgate.net Co-crystallization of the compound with its protein target would provide invaluable structural information for further optimization. nih.govresearchgate.net

In Vitro Model Systems: The effects of the compound can be studied in various cell-based assays. For example, if the compound targets BRD4, its ability to inhibit the expression of inflammatory genes in cell lines can be quantified. nih.govresearchgate.net Studying its effects on the formation of heterocyclic amines in food-based model systems could also reveal potential roles in modulating metabolic pathways. nih.govresearchgate.net

Biogenic Amine Pathway Interactions: The chroman-4-amine structure may interact with pathways involving biogenic amines like serotonin (B10506) or dopamine. nih.gov Model systems could be used to investigate if it inhibits key enzymes in these pathways, such as amino acid decarboxylases or monoamine oxidases, which could have significant implications for its potential neurological effects. nih.gov The presence of bromine atoms may enhance interactions with certain biological targets. nih.gov

| Model System | Research Question | Potential Outcome | Reference |

|---|---|---|---|

| Recombinant Enzyme Assays (e.g., SIRT2, BRD4, MAO) | What is the inhibitory potency and selectivity of the compound? | Identification of primary molecular target(s) and IC50 values. | nih.govnih.govresearchgate.net |

| X-ray Co-crystallography | What is the precise binding mode of the compound to its target protein? | Structural basis for activity, guiding structure-based drug design. | nih.govresearchgate.net |

| Cell-Based Inflammation Models (e.g., TLR-stimulated macrophages) | Does the compound modulate inflammatory signaling pathways? | Validation of in-cell activity and potential as an anti-inflammatory agent. | nih.gov |

| In Vitro Metabolic Stability Assays (e.g., liver microsomes) | How is the compound metabolized? | Identification of major metabolites and prediction of pharmacokinetic properties. | nih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.